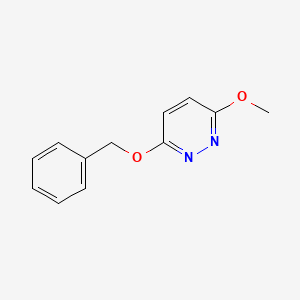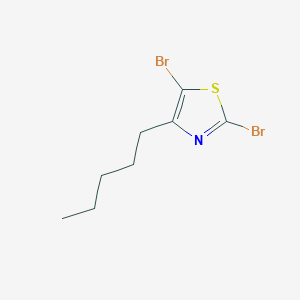
5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile is a synthetic organic compound that features a thiazole ring, a benzonitrile group, and a methylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzonitrile Group: This step might involve a nucleophilic substitution reaction where a suitable benzonitrile precursor reacts with the thiazole intermediate.
Addition of the Methylsulfonyl Group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the benzonitrile or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and amino group could play crucial roles in binding to the target site, while the methylsulfonyl group might influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzamide
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzoic acid
- 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile might exhibit unique properties due to the presence of the nitrile group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H11N3O2S2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
5-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H11N3O2S2/c1-7-11(18-12(14)15-7)8-3-4-10(19(2,16)17)9(5-8)6-13/h3-5H,1-2H3,(H2,14,15) |
InChI-Schlüssel |
BQQGPDVZYMWHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)

![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
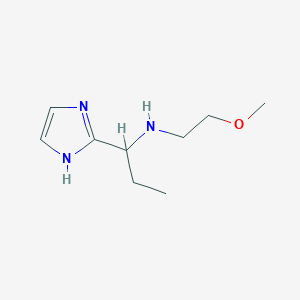
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
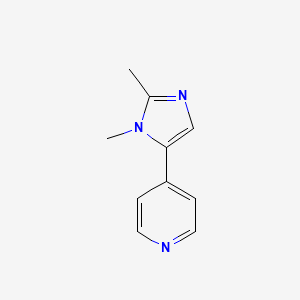

![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
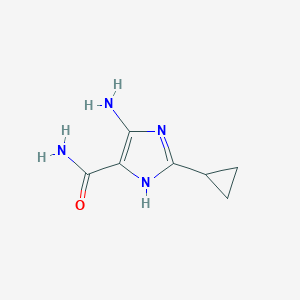
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)

